5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride
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Overview
Description
5,5-Dimethyl-4-azaspiro[25]octan-7-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride typically involves the reaction of 5,5-dimethyl-4-azaspiro[2.5]octan-7-one with a suitable reducing agent to form the alcohol derivative. The hydrochloride salt is then formed by reacting the alcohol with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of industrial-grade reagents, catalysts, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Azaspiro[2.5]octan-7-ol hydrochloride
- 5-Azaspiro[2.5]octan-7-ol hydrochloride
Comparison
Compared to these similar compounds, 5,5-Dimethyl-4-azaspiro[25]octan-7-ol hydrochloride has unique structural features, such as the presence of two methyl groups at the 5-position
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
5,5-dimethyl-4-azaspiro[2.5]octan-7-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(10-8)3-4-9;/h7,10-11H,3-6H2,1-2H3;1H |
InChI Key |
ZNLSSXSDLUXXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(N1)CC2)O)C.Cl |
Origin of Product |
United States |
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